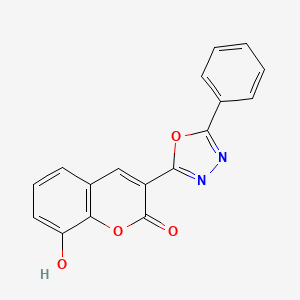
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as HPO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic molecule that belongs to the class of coumarin derivatives. HPO has been extensively studied for its potential applications in various fields, including drug discovery, cancer therapy, and fluorescence imaging.
Applications De Recherche Scientifique
Synthesis and Structural Rearrangements
8-Hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been studied in the context of synthesis and structural transformations. Sosnovskikh et al. (2011) explored the reactions of related compounds with benzoyl chloride, leading to coumarins that undergo rearrangements into different chemical structures upon heating in DMSO (Sosnovskikh, Moshkin, Kornev, & Kodess, 2011).
Antimicrobial Activities
Significant research has focused on the antimicrobial properties of compounds related to this compound. Bhat, Al-Omar, and Siddiqui (2013) synthesized a series of these compounds and tested their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).
Polymorphism Studies
Shishkina et al. (2019) investigated the polymorphism of this compound, revealing multiple polymorphic structures with potential anticancer activity. This study highlighted the importance of weak intermolecular interactions in the formation of these structures (Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019).
Antioxidant Properties
Research by Basappa, Penubolu, Achutha, and Kariyappa (2021) focused on the antioxidant activities of these compounds. They synthesized a series of coumarin-oxadiazole hybrids and evaluated their radical scavenging abilities, finding that certain compounds showed significant antioxidant activity (Basappa, Penubolu, Achutha, & Kariyappa, 2021).
Metal Ion Detection in Cancer Cells
Dey, Maity, Pal, Jana, and Sinha (2019) synthesized derivatives of 8-hydroxy-chromen-2-one for detecting metal ions in human liver cancer cells. This highlights a potential application in cancer research and diagnosis (Dey, Maity, Pal, Jana, & Sinha, 2019).
Chemoselective Syntheses and Molecular Target Identification
Cai, Drewe, and Kasibhatla (2006) employed a chemical genetics approach, using a cell-based apoptosis assay for the discovery of small molecules with apoptosis-inducing activities. They identified potential drugs and molecular targets, indicating the potential of this compound in cancer therapy research (Cai, Drewe, & Kasibhatla, 2006).
Propriétés
IUPAC Name |
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-13-8-4-7-11-9-12(17(21)22-14(11)13)16-19-18-15(23-16)10-5-2-1-3-6-10/h1-9,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJAKFZUGKIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2748277.png)
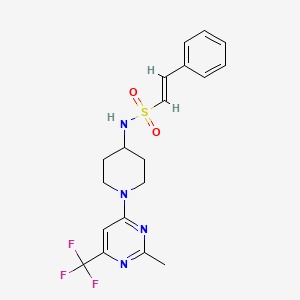
![1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene](/img/structure/B2748279.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2748281.png)
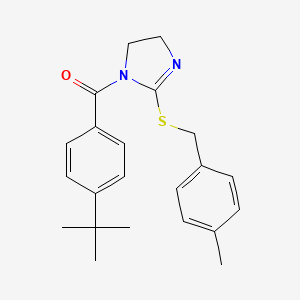
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2748284.png)
![4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol](/img/structure/B2748285.png)
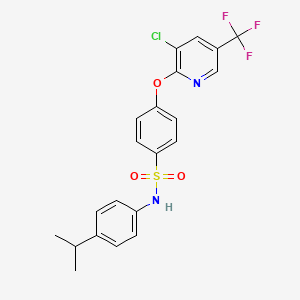
![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)
![Tert-butyl 2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2748288.png)
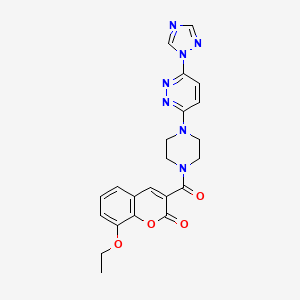
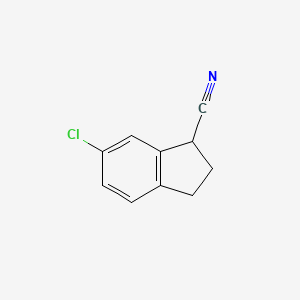

![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)